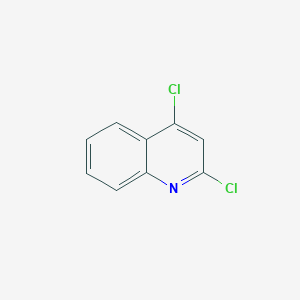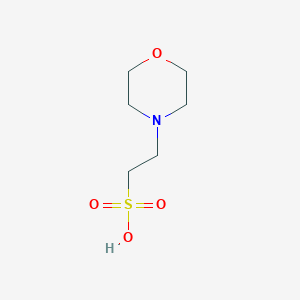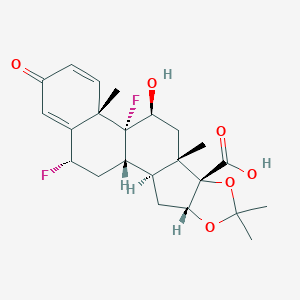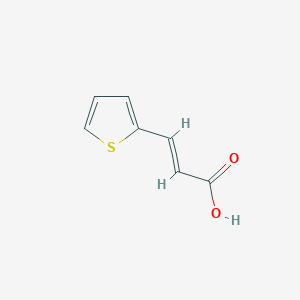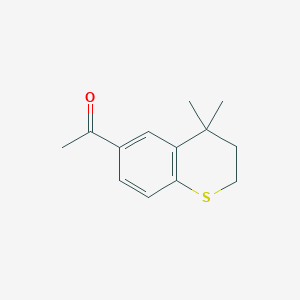
1-(4,4-Dimethylthiochroman-6-yl)ethanone
概要
説明
1-(4,4-Dimethylthiochroman-6-yl)ethanone is a chemical compound with the molecular formula C13H16OS and a molecular weight of 220.34 . It is intended for research use only.
Physical And Chemical Properties Analysis
1-(4,4-Dimethylthiochroman-6-yl)ethanone has a molecular weight of 220.34 . The search results did not provide further information on its physical and chemical properties.科学的研究の応用
Synthesis and Characterization
Synthesis and Biological Evaluation : A study described the synthesis and characterization of a series of compounds with potential anti-tubercular activity, showcasing the importance of structural modifications for enhanced potency. This research emphasizes the role of chemical synthesis in discovering new therapeutic agents (Muralidharan Venugopal, Raja Sundararajan, Asha Deepti Choppala, 2020).
Spectroscopic Characterization and Cytotoxic Studies : Another study focused on the synthesis of a compound using a click chemistry approach, followed by extensive characterization. The investigation into its cytotoxic properties highlights the potential for such compounds in medical research (M. Govindhan et al., 2017).
Chemical Properties and Applications
Crystallographic and Vibrational Studies : Research on the molecular structure and properties of related compounds using X-ray diffraction and vibrational spectroscopy underlines the importance of understanding the physical and chemical properties for various applications, including material science and pharmaceuticals (C. S. Chidan Kumar et al., 2015).
Catalytic Behavior and Reactivity : A study examining iron and cobalt complexes with ligands derived from similar compounds sheds light on the potential use in catalysis and material science. This research demonstrates the versatility of such compounds in facilitating reactions and developing new materials (Wen‐Hua Sun et al., 2007).
特性
IUPAC Name |
1-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVJYNSSSHXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470934 | |
| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylthiochroman-6-yl)ethanone | |
CAS RN |
88579-23-1 | |
| Record name | 1-(4,4-dimethylthiochroman-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



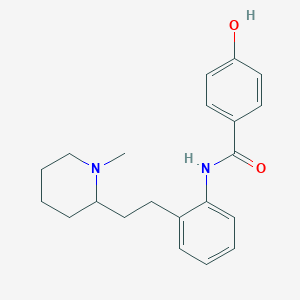
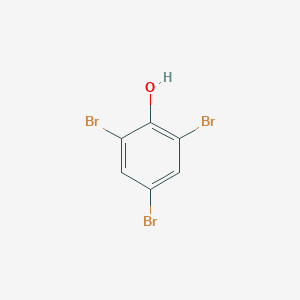
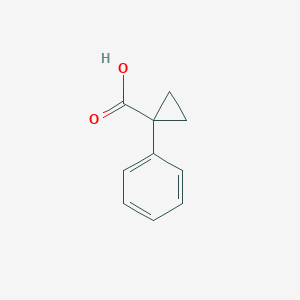
![Bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B41976.png)
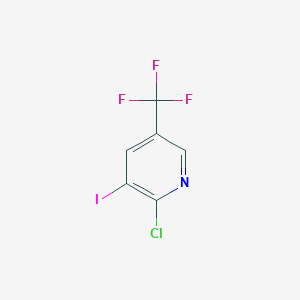
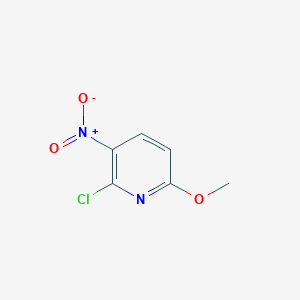
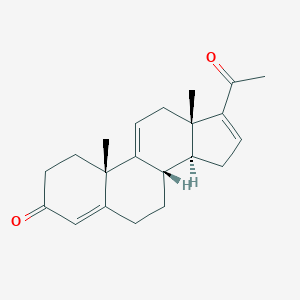
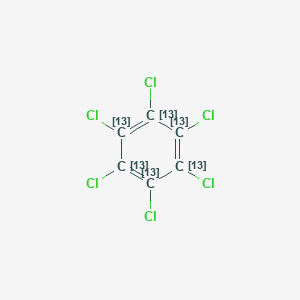
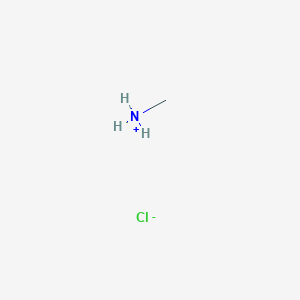
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-diacetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42000.png)
